molecular formula C19H21FN2O3S B5123381 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide

4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide

Cat. No.: B5123381
M. Wt: 376.4 g/mol
InChI Key: QQBLVPDJQRAWNB-UHFFFAOYSA-N
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Description

4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a fluoro group, a piperidine ring, and a sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

    Coupling with Benzamide: The final step involves coupling the synthesized intermediate with benzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylphenylmethanol
  • 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylphenylamine

Uniqueness

4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-14-9-11-22(12-10-14)26(24,25)18-13-15(7-8-17(18)20)19(23)21-16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBLVPDJQRAWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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